molecular formula C6H7Cl2N B2804418 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile CAS No. 828263-23-6

2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile

Cat. No.: B2804418
CAS No.: 828263-23-6
M. Wt: 164.03
InChI Key: GYGHQWOTMDJLEG-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is a chemical compound with the molecular formula C6H7Cl2N and a molecular weight of 164.03 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring’s strained structure can also interact with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar compounds to 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile include:

  • 2-(2,2-Dichloro-1-methylcyclopropyl)ethanol
  • 2-(2,2-Dichloro-1-methylcyclopropyl)amine
  • 2-(2,2-Dichloro-1-methylcyclopropyl)carboxylic acid

These compounds share the cyclopropyl ring structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its nitrile group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHQWOTMDJLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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